
3-tert-butyl-5-propan-2-yl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-butyl-5-propan-2-yl-1H-pyrazole, also known as TPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TPP is a heterocyclic compound that contains a pyrazole ring and is commonly used as a ligand in coordination chemistry.
Mecanismo De Acción
The mechanism of action of 3-tert-butyl-5-propan-2-yl-1H-pyrazole is not well understood, but it is believed to act as a chelating agent, forming stable complexes with transition metals. These complexes can then participate in various reactions, such as catalysis.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-tert-butyl-5-propan-2-yl-1H-pyrazole. However, studies have shown that 3-tert-butyl-5-propan-2-yl-1H-pyrazole can inhibit the growth of cancer cells in vitro, indicating its potential as an anticancer agent. Additionally, 3-tert-butyl-5-propan-2-yl-1H-pyrazole has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-tert-butyl-5-propan-2-yl-1H-pyrazole is its ability to form stable complexes with transition metals, making it a useful ligand in coordination chemistry. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 3-tert-butyl-5-propan-2-yl-1H-pyrazole. One area of interest is the development of new 3-tert-butyl-5-propan-2-yl-1H-pyrazole-based complexes for use in catalysis and materials science. Additionally, further research is needed to understand the mechanism of action of 3-tert-butyl-5-propan-2-yl-1H-pyrazole and its potential applications in medicine. Finally, there is a need for improved synthesis methods to increase the yield of 3-tert-butyl-5-propan-2-yl-1H-pyrazole and make it more accessible for research.
In conclusion, 3-tert-butyl-5-propan-2-yl-1H-pyrazole is a promising compound with potential applications in various fields. Its ability to form stable complexes with transition metals makes it a useful ligand in coordination chemistry, and its potential as an anticancer agent and antioxidant is of interest for future research. Further studies are needed to fully understand the mechanism of action of 3-tert-butyl-5-propan-2-yl-1H-pyrazole and its potential applications in medicine and materials science.
Métodos De Síntesis
3-tert-butyl-5-propan-2-yl-1H-pyrazole can be synthesized using various methods, including the reaction of 3,5-dimethylpyrazole with tert-butylchloride and isopropylmagnesium bromide. Another method involves the reaction of 3,5-dimethylpyrazole with tert-butylchloride and isopropyl alcohol in the presence of a strong base. The yield of 3-tert-butyl-5-propan-2-yl-1H-pyrazole varies depending on the method used, but it is typically between 50-70%.
Aplicaciones Científicas De Investigación
3-tert-butyl-5-propan-2-yl-1H-pyrazole has been extensively studied for its potential applications in various fields, including coordination chemistry, catalysis, and materials science. In coordination chemistry, 3-tert-butyl-5-propan-2-yl-1H-pyrazole is commonly used as a ligand due to its ability to form stable complexes with transition metals. These complexes have been studied for their potential applications in catalysis, such as in the synthesis of pharmaceuticals and fine chemicals.
Propiedades
Número CAS |
194366-44-4 |
|---|---|
Nombre del producto |
3-tert-butyl-5-propan-2-yl-1H-pyrazole |
Fórmula molecular |
C10H18N2 |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
3-tert-butyl-5-propan-2-yl-1H-pyrazole |
InChI |
InChI=1S/C10H18N2/c1-7(2)8-6-9(12-11-8)10(3,4)5/h6-7H,1-5H3,(H,11,12) |
Clave InChI |
AXPAKQVJNAIFFT-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=NN1)C(C)(C)C |
SMILES canónico |
CC(C)C1=CC(=NN1)C(C)(C)C |
Sinónimos |
1H-Pyrazole,3-(1,1-dimethylethyl)-5-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



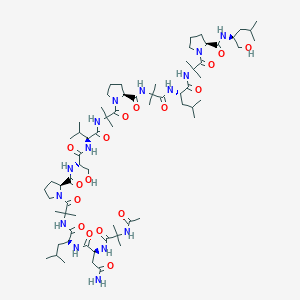
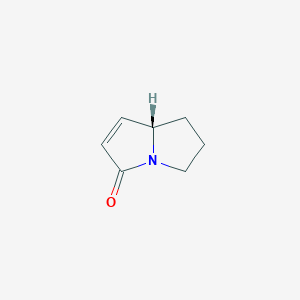
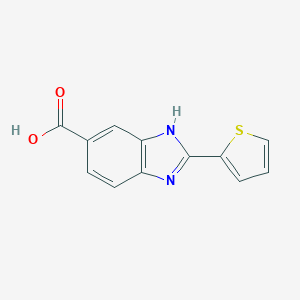

![Imidazo[5,1-b][1,3]thiazole-7-carbaldehyde](/img/structure/B63081.png)

![Ethyl 7-fluoroimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B63088.png)
![(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B63090.png)
![3-Ethylfuro[2,3-c]pyridine](/img/structure/B63092.png)

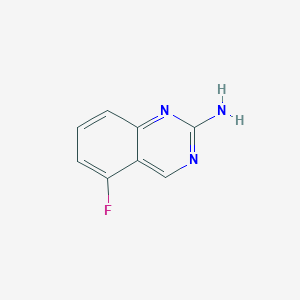
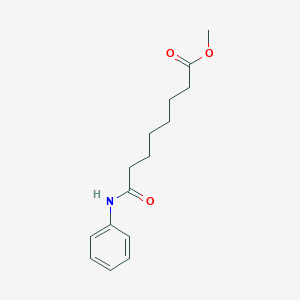
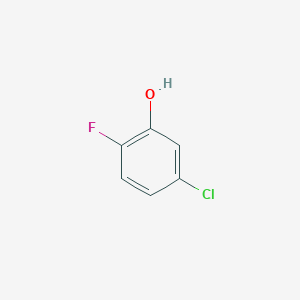
![1,1'-{Propane-1,3-diylbis[(dimethylazaniumyl)propane-3,1-diyl]}bis{4-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]pyridin-1-ium} tetraiodide](/img/structure/B63105.png)